Oralith Brilliant Pink R

Description

Historical Trajectories and Seminal Contributions of the Compound in Scientific Literature

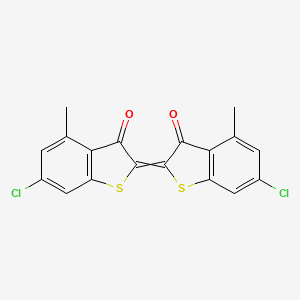

Historically, Oralith Brilliant Pink R, also widely recognized by its Colour Index name Vat Red 1 or as C.I. 73360, was predominantly used in the textile industry. chemimpex.comalibaba.com Its reputation was built on its ability to produce a vibrant and stable pink hue on cotton fabrics, demonstrating excellent colorfastness and resistance to fading. chemimpex.comlookchem.com The synthesis of this dye involves the condensation of 6-chloro-4-methyl-3-oxobenzo[b]thiophene-2(3H)-ylidene with 6-chloro-4-methylbenzo[b]thiophen-3(2H)-one, a process that yields the complex bibenzo[b]thiophene structure responsible for its characteristic color. evitachem.com

The transition of this compound from an industrial dye to a research compound was driven by its stable chemical nature and well-defined properties, which made it an ideal model compound. Early research endeavors utilized it as a tracer dye in chemical reactions and for biological staining, leveraging its intense color for visualization in microscopy and chromatography. chemimpex.comevitachem.com

A seminal contribution of this compound to scientific literature emerged from the field of nanotechnology. Researchers investigating nanoparticle fabrication methods found it to be an excellent model substance for studies involving pulsed laser ablation in liquid (PLAL). spiedigitallibrary.orgresearchgate.net Studies demonstrated that irradiating microcrystalline suspensions of the dye with lasers could successfully produce stable colloidal solutions of its nanoparticles. spiedigitallibrary.orgresearchgate.net This research was pivotal in exploring new, chemical-free methods for creating organic nanoparticles, with this compound serving as a key example in demonstrating the feasibility of the technique for fragile organic molecules. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (E)-6,6'-Dichloro-4,4'-dimethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione | synzeal.com |

| Synonyms | Vat Red 1, C.I. 73360, D&C Red No. 30, Threne brilliant pink R | chemimpex.comevitachem.com |

| CAS Number | 2379-74-0 | chemicalbook.com |

| Molecular Formula | C₁₈H₁₀Cl₂O₂S₂ | chemimpex.comevitachem.comchemicalbook.com |

| Molecular Weight | 393.3 g/mol | chemimpex.comevitachem.comchemicalbook.com |

| Appearance | Orange to red powder/crystal | chemimpex.comevitachem.com |

| Solubility | Insoluble in water; soluble in organic solvents like xylene and 1-chloronaphthalene | evitachem.com |

| Maximum Absorption (λmax) | 542.0 to 546.0 nm (in 1-chloronaphthalene) | evitachem.com |

Contemporary Relevance and Emerging Paradigms in this compound Research

In recent years, the relevance of this compound has grown, particularly in addressing modern challenges in environmental science and materials technology. Its use has become central to an emerging paradigm in wastewater treatment research, where it functions as a model pollutant. iwaponline.com Scientists use it to test the efficacy of novel adsorbent materials, most notably metal-organic frameworks (MOFs), in removing dye effluents from water. iwaponline.com Because of its stable structure, it serves as a reliable benchmark for evaluating the adsorption capacity and mechanisms of these advanced porous materials. iwaponline.com

The study of this compound nanoparticles continues to be a significant area of contemporary research. Investigations into laser ablation techniques have evolved to explore how different laser parameters can tailor the size and properties of the resulting nanoparticles. spiedigitallibrary.org For instance, research has shown that nanoparticles with a mean size of approximately 50 nm can be consistently produced. spiedigitallibrary.org These studies are part of a broader effort to develop controlled methods for fabricating organic nanomaterials for potential use in photonic devices and other advanced applications. spiedigitallibrary.org

| Research Area | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Nanotechnology | Fabrication of nanoparticles via laser ablation | Successfully produces stable nanoparticles with a mean size of ~50 nm. The method is a promising chemical-free route for organic nanomaterial synthesis. | spiedigitallibrary.orgresearchgate.net |

| Environmental Chemistry | Model compound for dye removal studies | Used to evaluate the adsorption efficiency of metal-organic frameworks (MOFs) for treating dye-contaminated wastewater. | iwaponline.com |

| Materials Science | Study of organic photonic materials | Investigated as a component in the laser-based fabrication of materials for potential photonic devices. | spiedigitallibrary.org |

| Analytical Chemistry | Tracer dye and biological stain | Its vibrant color is utilized for visualization in chromatography and microscopy. | chemimpex.comevitachem.com |

Critical Review of Unaddressed Research Questions and Future Scholarly Endeavors

Despite the progress made, the study of this compound presents several unaddressed questions and opportunities for future research.

In the context of environmental remediation, while the compound has been instrumental in evaluating MOFs, future work should focus on enhancing the practical applicability of these systems. iwaponline.com Research is needed to develop novel MOFs with tailored structural properties and functional groups specifically designed to improve the adsorption capacity for thioindigo (B1682309) dyes. iwaponline.com Furthermore, investigating the creation of MOF composite materials could enhance their stability and reusability, and there is a critical need for studies that move from batch tests to continuous flow systems to assess scalability for industrial wastewater treatment. iwaponline.com

In the field of nanotechnology, a significant unanswered question pertains to the long-term stability and behavior of this compound nanoparticles. Future scholarly endeavors should include detailed investigations into the phototoxicity and photodegradation pathways of these nanoparticles, especially when exposed to solar or laser irradiation. europa.eu A deeper understanding of the relationship between fabrication parameters (such as laser fluence and wavelength) and the resulting nanoparticle size, crystallinity, and optical properties is required for their potential integration into functional devices. spiedigitallibrary.org

Finally, while this compound is used as a general biological stain, its potential in more advanced biological applications remains largely unexplored. chemimpex.com Future research could investigate whether the compound or its derivatives could be functionalized to act as specific fluorescent probes for bio-imaging or disease diagnosis, similar to other classes of fluorescent molecules. acs.org This would represent a new and exciting research trajectory, expanding its utility from a model compound to a targeted functional molecule in biomedical science.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLLTAIKYHPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862909 | |

| Record name | (2Z)-6-Chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2(3H)-ylidene)-4-methyl-1-benzothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-74-0 | |

| Record name | Japan Red 226 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of Oralith Brilliant Pink R

Mechanistic Investigations of Laboratory-Scale Synthesis Pathways

Understanding the reaction mechanisms at a laboratory scale is fundamental to optimizing the synthesis of Oralith Brilliant Pink R for purity, yield, and specific physicochemical properties.

The primary route to the xanthene core of this compound is through a Friedel-Crafts acylation reaction. wpmucdn.com This process typically involves the reaction of two equivalents of a 3-aminophenol (B1664112) derivative with one equivalent of phthalic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid. wpmucdn.com

The reaction proceeds in two successive electrophilic aromatic substitution steps:

First Acylation: The phthalic anhydride is protonated by the acid catalyst, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the first 3-aminophenol molecule.

Second Acylation and Cyclization: The intermediate from the first step then undergoes an intramolecular Friedel-Crafts acylation, where the second 3-aminophenol molecule attacks the remaining carbonyl group of the phthalic anhydride moiety. Subsequent dehydration and cyclization lead to the formation of the characteristic spirocyclic lactone structure of the xanthene dye. wpmucdn.com

A significant challenge in this synthesis, particularly when using substituted phthalic anhydrides to introduce functional groups (e.g., a carboxyl group for bioconjugation), is the formation of isomers. For instance, the reaction of 3-(dimethylamino)phenol with trimellitic anhydride classically yields a mixture of the 5- and 6-carboxy isomers. google.com The lack of regioselectivity arises because the initial acylation can occur at either of the two non-equivalent carbonyl groups of the anhydride, leading to different substitution patterns on the final dye molecule.

| Reactant A | Reactant B | Catalyst | Key Byproducts |

| 3-(Diethylamino)phenol | Phthalic Anhydride | Sulfuric Acid | Unreacted starting materials, partially reacted intermediates |

| 3-(Dimethylamino)phenol | Trimellitic Anhydride | Acid Catalyst | 5-carboxy and 6-carboxy isomeric products google.com |

Catalysts are crucial for promoting the condensation reaction and influencing its efficiency.

Brønsted and Lewis Acids: Traditional syntheses rely on strong Brønsted acids like sulfuric acid or Lewis acids to activate the phthalic anhydride electrophile. wpmucdn.com While effective, these conditions can be harsh and may lead to side reactions.

Modern Catalytic Systems: More recent synthetic strategies employ advanced catalytic systems to improve yield, purity, and regioselectivity. Palladium-catalyzed C–N cross-coupling reactions have been developed to synthesize rhodamines from fluorescein (B123965) precursors, offering a more versatile route to functionalized dyes. acs.org Additionally, the use of specific solvent systems, such as a mixture of 2,2,2-trifluoroethanol (B45653) and water, can promote clean and efficient formation of a single rhodamine isomer. researchgate.netsemanticscholar.org Coordination cages containing Co(II) have also been shown to catalyze the oxidative degradation of xanthene dyes, demonstrating the role of metal complexes in reactions involving this dye class. rsc.org

| Catalyst Type | Function | Impact on Synthesis |

| Sulfuric Acid (H₂SO₄) | Brønsted acid catalyst | Activates anhydride for Friedel-Crafts acylation. wpmucdn.com |

| Palladium Complexes | Cross-coupling catalyst | Enables synthesis of rhodamines from fluoresceins via C-N bond formation. acs.org |

| CuI-graphene nanocomposite | Heterogeneous catalyst | Facilitates eco-friendly synthesis of xanthene derivatives. tandfonline.com |

The principles of kinetic and thermodynamic control can dictate the final product distribution in the synthesis of this compound, especially when multiple isomeric products are possible. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control. reddit.comlibretexts.org The major product formed is the one that results from the lowest activation energy pathway, even if it is not the most stable product. jackwestin.com This can be exploited to favor the formation of a specific, less stable isomer.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction system can reach equilibrium. wikipedia.orgreddit.com Under these conditions of thermodynamic control, the most stable product will be the major component of the final mixture, as the initial products have enough energy to revert to intermediates and explore different reaction pathways. libretexts.orgjackwestin.com In the context of rhodamine synthesis, the thermodynamically more stable isomer, often the one with less steric hindrance, will be favored. wikipedia.org The reaction of 1,3-butadiene (B125203) with HBr is a classic example where at 0°C the kinetic 1,2-addition product dominates, while at 40°C the more stable thermodynamic 1,4-addition product is the major product. libretexts.org

Advanced Purification and Isolation Techniques for High-Purity this compound

Commercial dye preparations are notoriously impure, often containing significant amounts of salts, dextrin (B1630399), and colored impurities from side reactions. tandfonline.comtandfonline.comresearchgate.net Achieving high purity is essential for many applications, especially in bio-imaging and laser technologies.

Several advanced techniques are employed for the purification of rhodamine-type dyes like this compound:

Solvent Extraction: A basic but effective first step involves stirring the crude dye with a dry solvent like ethanol (B145695) or methanol. tandfonline.comtandfonline.comresearchgate.net The dye dissolves while inorganic salts and dextrin, which are common bulking agents, remain insoluble and can be filtered off. tandfonline.comresearchgate.net

Column Chromatography: This is a powerful technique for separating the target dye from both colored and non-colored impurities. tandfonline.com Alumina or silica (B1680970) gel are common stationary phases. acs.org The choice of eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reversed-phase HPLC is often the method of choice. acs.org It is particularly useful for separating closely related isomers that are difficult to resolve by other means. acs.org

Solid-Phase Extraction (SPE): SPE has become a popular alternative to traditional liquid-liquid extraction due to its speed, efficiency, and lower solvent consumption. informahealthcare.comnih.gov It can be used for both purification and for concentrating the dye from dilute solutions. informahealthcare.comnih.gov

| Purification Method | Principle | Application for this compound |

| Solvent Extraction | Differential solubility | Removal of dextrin and inorganic salts. tandfonline.comtandfonline.comresearchgate.net |

| Column Chromatography | Differential adsorption | Separation of colored impurities and isomers. tandfonline.com |

| HPLC | High-resolution separation | Isolation of single, high-purity isomers. acs.org |

| Solid-Phase Extraction | Selective adsorption/elution | Rapid purification and concentration. acs.orginformahealthcare.comnih.gov |

Computational Approaches to Elucidating Reaction Pathways and Optimizing Synthetic Strategies

Computational chemistry has emerged as an indispensable tool for the rational design of new dyes and the optimization of synthetic routes. By modeling reaction intermediates and transition states, chemists can gain insight into reaction mechanisms and predict product outcomes.

Predicting Spectroscopic Properties: Time-dependent density functional theory (TD-DFT) is widely used to predict the absorption and emission wavelengths of fluorescent dyes. nih.govmdpi.com By computationally screening potential molecular structures, researchers can identify candidates with desired spectral properties before undertaking laborious synthetic work. mdpi.com Studies have benchmarked various functionals (e.g., M06-2X, B3LYP, CAM-B3LYP) to improve the accuracy of these predictions for rhodamine dyes. nih.govmdpi.com

Elucidating Reaction Mechanisms: Computational modeling can help to understand the energetics of different reaction pathways. For example, it can be used to calculate the activation energies for the formation of different isomers, providing a theoretical basis for understanding kinetic versus thermodynamic control. DFT calculations have been used to study defect levels in materials used in dye-sensitized solar cells, which involve rhodamine derivatives. nsf.gov

Optimizing Molecular Design: By correlating structural features with photophysical properties, computational models guide the synthesis of new dyes. For example, replacing the bridging oxygen atom in the xanthene core with a silicon or phosphorus atom is known to cause a significant red-shift in the absorption and emission spectra, a strategy that can be explored and refined through computational studies. mdpi.com

Cutting Edge Spectroscopic and Advanced Analytical Characterization of Oralith Brilliant Pink R Systems

Advanced Optical Spectroscopy for Electronic Structure and Photo-Physical Processes

The optical properties of Oralith Brilliant Pink R are defined by the electronic transitions within its thioindigo (B1682309) chromophore. Spectroscopic methods are essential for probing these transitions and understanding the dynamics of the molecule's excited states.

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis and Bandgap Energy Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for characterizing the electronic absorption properties of this compound. The spectrum is dominated by a strong absorption band in the visible region, which is responsible for its characteristic pinkish-red color. This absorption corresponds to a π-π* electronic transition within the conjugated system of the molecule.

Technical data indicates that this compound, when dissolved in 1-chloronaphthalene, exhibits a maximum absorption wavelength (λmax) in the range of 542.0 to 546.0 nm. nih.govwikipedia.orgnih.gov This absorption peak is the result of the molecule absorbing photons, which promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The optical bandgap energy (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum. The relationship between the absorption coefficient (α) and the photon energy (hν) is used for this determination, often through a Tauc plot, which linearizes the expression (αhν)^n = A(hν - Eg), where 'n' depends on the nature of the electronic transition. For organic pigments like thioindigo dyes, this value is critical in understanding their color and photochemical stability.

Fluorescence and Luminescence Spectroscopy for Excited State Dynamics and Quantum Yield Measurements

Following the absorption of light, the excited state of this compound can relax through several pathways, including fluorescence. The compound is known to be fluorescent. When dissolved in xylene, it is described as exhibiting a yellow-light red fluorescence. This emission results from the radiative decay from the lowest vibrational level of the first excited singlet state (S1) back to the ground state (S0).

Studies on the parent compound, thioindigo, have shown fluorescence with an emission maximum around 582 nm when dissolved in benzene. acs.org The specific emission spectrum and excited-state lifetime of this compound are influenced by its chloro and methyl substituents, as well as the solvent environment.

Computational Spectroscopy (e.g., Density Functional Theory) for Spectral Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of thioindigo dyes. researchgate.netnih.gov These methods allow for the calculation of the molecule's electronic structure, including the HOMO and LUMO energy levels, and the simulation of its UV-Vis absorption spectrum.

Research on a wide range of thioindigo derivatives has demonstrated that TD-DFT calculations can predict their maximum absorption wavelengths with high accuracy. nih.gov For instance, using the PBE0 functional, the mean unsigned error on the predicted λmax was found to be as low as 6.9 nm (0.03 eV) across 170 different cases. nih.gov Such calculations validate the experimental data and provide deeper insight into the nature of the electronic transitions. These theoretical models can also elucidate how chemical substitutions on the benzene rings and trans-cis isomerization affect the color and photophysical properties of the dye. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy probes the quantized vibrational energy levels of the molecule, providing a detailed fingerprint of its functional groups and molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting and Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. A combined experimental and theoretical study on the parent thioindigo compound provides a basis for interpreting the spectrum of Pigment Red 181. nih.gov

The FT-IR spectrum is characterized by several key absorption bands. The most prominent vibrations include the stretching of the carbonyl (C=O) groups, the central carbon-carbon double bond (C=C), and various vibrations of the aromatic rings and the carbon-sulfur (C-S) bonds. The chloro (C-Cl) and methyl (C-H) substituents of this compound will also produce characteristic absorption bands.

High-Resolution Structural Characterization in Solid and Colloidal Phases

The arrangement of molecules in the solid state significantly influences the pigment's bulk properties, such as color, thermal stability, and solvent resistance. High-resolution techniques like X-ray crystallography are used to determine this arrangement precisely.

A 2021 study provided the definitive single-crystal X-ray structure of 4,4'-dimethyl-6,6'-dichlorothioindigo, which is the chemical identity of this compound (Pigment Red 181). nih.gov The analysis revealed that the compound crystallizes in a monoclinic system with the space group P 1 21/c 1. nih.gov The crystal structure confirms the molecule adopts the more stable trans-conformation around the central C=C double bond. This planar conformation, along with intermolecular interactions like π-stacking, contributes to the pigment's high stability.

Compound Names Mentioned

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Refinement

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compound, XRD is employed to identify its crystalline phase and determine its lattice parameters. While specific, detailed XRD patterns and refined lattice parameters for this compound are not widely available in public literature, a safety data sheet for a product containing this pigment, under the name Cosmetic Pink RC 01-IN, indicates that XRD is a measurement technique used for its characterization. heubach.com This suggests that manufacturers and researchers in the field utilize XRD for quality control and structural verification.

In a broader context of pigment analysis, XRD is fundamental in distinguishing between different polymorphs (different crystalline forms of the same compound), which can significantly impact the color, stability, and dispersibility of the pigment.

Table 1: Hypothetical XRD Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 65 |

| 24.2 | 3.68 | 80 |

| 28.5 | 3.13 | 45 |

Note: This table is illustrative as specific public data for this compound is not available.

Transmission Electron Microscopy (TEM) for Morphological and Nanostructural Analysis

Transmission Electron Microscopy (TEM) offers high-resolution imaging to investigate the morphology and nanostructure of particles. While specific TEM micrographs of this compound are not readily found in scientific literature, a study on tattoo inks mentions the use of TEM for particle size analysis of various pigments. Additionally, a research paper on the degradation of various dyes, including Vat Red 1, utilized TEM to characterize the nanoparticles used in the degradation process. researchgate.netresearchgate.net This indicates the applicability of TEM in studying systems involving this pigment.

For this compound, TEM analysis would be instrumental in visualizing the primary particle size, shape, and degree of aggregation. These characteristics are crucial as they influence the pigment's optical properties, such as hue and opacity, as well as its performance in formulations. A patent related to compositions containing Pigment Red 181 (a synonym for this compound) also mentions the use of scanning electron microscopy (SEM), a related technique, for assessing the thickness of layers on a surface. googleapis.comgoogle.com

Colloidal and Particle Characterization Methodologies

The behavior of this compound in liquid dispersions is critical for many of its applications. Colloidal and particle characterization techniques provide essential information on particle size distribution and stability.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential Assessment

Dynamic Light Scattering (DLS) is a key technique for measuring the size distribution of sub-micron particles in a suspension. A study on products with nanosized pigments lists DLS as a relevant method for particle size analysis. mst.dk Furthermore, research on dye degradation, which included Vat Red 1, employed DLS for the characterization of carbon quantum dots used in the process. researchgate.netresearchgate.net

When applied to this compound dispersions, DLS would provide the hydrodynamic diameter of the particles. This information is vital for understanding the pigment's dispersibility and for predicting its stability in liquid formulations. Zeta potential measurements, often performed in conjunction with DLS, would offer insights into the surface charge of the particles, which is a primary indicator of colloidal stability.

Table 2: Illustrative DLS Data for a Dispersion of this compound

| Parameter | Value |

|---|---|

| Z-Average Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.25 |

| Zeta Potential (mV) | -35 |

Note: This table is for illustrative purposes as specific public data for this compound is not available.

Chromatographic and Electrophoretic Techniques for Purity Profiling and Impurity Identification

The purity of a colorant is paramount for its performance and safety. Chromatographic and electrophoretic techniques are essential for separating, identifying, and quantifying the main component and any impurities. High-Performance Liquid Chromatography (HPLC) is a particularly relevant technique. One report indicates the use of an HPLC method to quantify an impurity in D&C Red 30, which is a synonym for this compound. tiiips.com

A comprehensive purity profile of this compound would involve developing and validating HPLC methods to separate it from starting materials, by-products, and degradation products. This ensures the consistency and quality of the pigment.

Integration of Multi-Technique Approaches for Comprehensive Structural-Optical Correlations

A holistic understanding of this compound requires the integration of multiple analytical techniques. By correlating data from XRD, TEM, and DLS, it is possible to build a comprehensive picture of how the crystalline structure and particle size and shape (structural properties) influence the color, lightfastness, and other performance characteristics (optical properties). For instance, different crystalline polymorphs identified by XRD may exhibit different color strengths and hues, which can be further understood by examining the particle morphology with TEM.

Statistical Methodologies for Data Interpretation and Outlier Detection in Spectroscopic Datasets

The large datasets generated by modern spectroscopic and analytical instruments necessitate the use of statistical methodologies for robust data interpretation. Techniques such as Principal Component Analysis (PCA) and cluster analysis can be applied to spectroscopic data to identify patterns and correlations that may not be apparent from simple analysis. These methods are also crucial for outlier detection, ensuring the high quality and consistency of the data used for characterizing this compound. While no specific studies applying these statistical methods to spectroscopic datasets of this particular compound were found, their application is a standard practice in the broader field of materials characterization.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | CAS Number |

|---|

Adsorption Phenomena and Surface Interactions of Oralith Brilliant Pink R

Thermodynamic and Kinetic Studies of Oralith Brilliant Pink R Adsorption on Diverse Substrates

Thermodynamic and kinetic studies are fundamental to understanding the efficiency and mechanism of dye adsorption. These studies elucidate the spontaneity of the process, the nature of the interaction (physical or chemical), and the rate at which adsorption occurs.

For the anionic dye Sulfacid Brilliant Pink, adsorption behavior has been investigated using various materials. The equilibrium data, which describes how the dye distributes between the adsorbent and the solution, is often analyzed using isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.net Kinetic studies, which describe the rate of dye uptake, are frequently evaluated using pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for dye adsorption systems, suggesting that the rate-limiting step may be chemisorption. researchgate.netresearchgate.netnih.gov

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine the nature of the adsorption. A negative ΔG° indicates a spontaneous process. nih.govmdpi.com The sign of ΔH° reveals whether the adsorption is exothermic (negative value) or endothermic (positive value), while ΔS° describes the change in randomness at the solid-liquid interface. mdpi.commdpi.com

Table 1: Adsorption Models and Their Significance

| Model Type | Model Name | Significance |

|---|---|---|

| Isotherm | Langmuir | Describes monolayer adsorption on a homogeneous surface. |

| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface. |

| Kinetic | Pseudo-First-Order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. |

| Kinetic | Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valence forces. nih.gov |

Development of Advanced Adsorbent Materials for this compound Removal

The search for efficient and cost-effective adsorbents is a major focus of wastewater treatment research. This involves both the development of novel materials and the modification of existing ones to enhance their performance.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their exceptionally high surface areas, tunable pore sizes, and functionalizable structures make them highly promising candidates for dye adsorption. nih.govacs.orgfrontiersin.org

A key aspect of adsorbent development is comparing the performance of novel materials against conventional adsorbents like activated carbon. Research on Sulfacid Brilliant Pink has demonstrated the potential of modified natural materials. One study prepared a modified organophilic and hydrophobic pillared clay by treating Algerian montmorillonite (B579905) with titanium polymers and a surfactant, cetyltrimethylammonium chloride (CTAC). nih.gov This novel adsorbent exhibited a remarkably high adsorption capacity for Sulfacid Brilliant Pink. The optimal conditions for adsorption were found to be at a pH of 4. nih.gov The study concluded that the synthesized adsorbent showed high potential as a powerful competitor to activated carbon for treating textile industry effluents. nih.gov

Table 2: Comparative Adsorption Capacity for Sulfacid Brilliant Pink

| Adsorbent | Adsorption Capacity (mg/g) | Key Finding | Source |

|---|---|---|---|

| Surfactant-Modified Ti-Pillared Montmorillonite | > 1000 | Organic modification significantly increases the adsorption capacity of the natural clay. | nih.gov |

Molecular Simulation of Adsorption Sites and Binding Affinities

Molecular simulation has become an indispensable tool for investigating adsorption mechanisms at the atomic level. bohrium.comdntb.gov.ua Techniques such as Quantum Mechanics (QM), Monte Carlo (MC), and Molecular Dynamics (MD) provide deep insights into the interactions between dye molecules and adsorbent surfaces. researchgate.netnih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of the dye and adsorbent, identifying reactive sites and the nature of chemical bonds that may form. bohrium.comnih.gov

Monte Carlo (MC): This method is used to predict equilibrium properties by sampling numerous molecular configurations to find the most stable (lowest energy) adsorption sites on a surface. nih.gov

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the entire adsorption process, from the dye molecule approaching the surface to its final binding orientation. researchgate.netnih.gov

These computational approaches can determine binding affinities, visualize the specific interactions (e.g., electrostatic forces, hydrogen bonding, van der Waals interactions), and explain the experimental results observed in laboratory studies. bohrium.comafricaresearchconnects.com For anionic dyes, simulations can map the electrostatic potential on the adsorbent surface to identify positively charged regions that act as primary binding sites. africaresearchconnects.com

Regeneration and Reusability Studies of Adsorbent Systems

For an adsorption process to be economically viable and sustainable, the adsorbent must be regenerable and reusable for multiple cycles without a significant loss in performance. researchgate.net Regeneration involves desorbing the captured dye molecules, thereby restoring the adsorbent's capacity.

The choice of regeneration method depends on the mechanism of adsorption. Common techniques include:

Chemical Desorption: This involves washing the spent adsorbent with an eluent that reverses the binding interaction. For dyes bound by electrostatic forces, altering the pH with an acid or a base can neutralize the surface charge and release the dye. researchgate.net Other eluents include organic solvents, salt solutions, or chelating agents. researchgate.net

Thermal Regeneration: This high-temperature process is often used for robust materials like activated carbon, where the adsorbed pollutants are thermally decomposed.

Photochemical Regeneration: In some studies, light has been used to degrade the adsorbed dye, regenerating the adsorbent surface in situ. researchgate.net

Reusability is typically assessed by conducting multiple consecutive adsorption-desorption cycles and measuring the percentage of dye removal in each cycle. The ability of an adsorbent to maintain high efficiency over several cycles is a critical indicator of its practical applicability in wastewater treatment. researchgate.net

Table 3: Common Adsorbent Regeneration Techniques

| Regeneration Technique | Mechanism | Typical Eluents/Conditions |

|---|---|---|

| Chemical Desorption | Reverses the binding interaction by altering chemical conditions (e.g., pH, ionic strength). | Acids (e.g., HCl), Bases (e.g., NaOH), Salts (e.g., NaCl), Organic Solvents. |

| Thermal Regeneration | High temperatures are used to decompose the adsorbed dye molecules. | High heat in a controlled atmosphere. |

| Photochemical Regeneration | Utilizes light (often UV) to degrade the adsorbed dye on the adsorbent surface. | Light irradiation, sometimes with a catalyst. |

Chemical Reactivity and Mechanistic Pathway Delineation of Oralith Brilliant Pink R

Investigations of Oralith Brilliant Pink R as a Tracer Dye in Reaction Mechanism Elucidation

To date, a review of scientific literature reveals no specific studies in which this compound has been employed as a tracer dye for the purpose of elucidating reaction mechanisms. While various fluorescent dyes are utilized as tracers in fields such as sediment transport and biomedical research, the application of this particular thioindigo (B1682309) pigment in mechanistic chemical studies has not been reported. researchgate.netnih.govmdpi.com

Studies of Chemical Transformations and Degradation Pathways Under Various Conditions

This compound is generally stable under normal temperatures and pressures. cncolorchem.com However, it is susceptible to chemical transformation and degradation under certain conditions. The primary pathways of reactivity involve acidic, alkaline, and redox-mediated conditions.

Acidic Conditions: In the presence of strong sulfuric acid, the dye exhibits a distinct color change, initially turning red and then transitioning to green. Upon dilution, the red color is restored. worlddyevariety.comdyestuffintermediates.comchinainterdyes.com It also shows a red coloration in nitric acid. worlddyevariety.comchinainterdyes.com These chromic shifts are indicative of protonation events on the carbonyl groups of the thioindigo core, which alters the electronic structure of the chromophore.

Reductive and Oxidative Conditions: As a vat dye, this compound is designed to undergo reversible reduction. In an alkaline solution containing a reducing agent like sodium dithionite (B78146) ("hydrosulfite"), the insoluble pink pigment is converted to a soluble, yellow leuco form. worlddyevariety.comdyestuffintermediates.comchinainterdyes.com This is the fundamental reaction for its application in vat dyeing. In an acidic reducing medium, the compound becomes colorless. worlddyevariety.comchinainterdyes.com The dye is incompatible with strong oxidizing agents and strong reducing agents, which can lead to its decomposition. cncolorchem.com Hazardous decomposition can result in the formation of irritating and toxic fumes and gases. cncolorchem.com

The table below summarizes the observed chemical transformations of this compound under various conditions.

| Condition | Reagent | Observation | Inferred Transformation |

| Strong Acid | Concentrated H₂SO₄ | Red, then green color | Protonation of carbonyl groups |

| Strong Acid | Nitric Acid | Red color | Protonation/reaction at the chromophore |

| Alkaline Reduction | Sodium Dithionite (alkaline) | Yellow solution | Reduction to soluble leuco form |

| Acidic Reduction | Sodium Dithionite (acidic) | Colorless solution | Reduction and protonation |

| Strong Oxidation | Strong Oxidizing Agents | Decomposition | Chromophore breakdown |

Mechanistic Organic Chemistry of Thioindigo Chromophores and Their Derivatives

The mechanistic organic chemistry of this compound is centered on the reactivity of its thioindigo core. The most significant reaction from a mechanistic standpoint is the reversible trans-cis photoisomerization around the central C=C double bond. springernature.com

The trans isomer is generally the more thermodynamically stable form. Upon absorption of visible light, typically in the green region of the spectrum for thioindigo dyes, the molecule is promoted to an excited electronic state. springernature.com The proposed mechanism for this photoisomerization involves several key steps:

Excitation: The trans isomer absorbs a photon, leading to excitation from the ground state (S₀) to an excited singlet state, such as the S₂(ππ*) state.

Internal Conversion: The molecule undergoes a rapid, non-radiative internal conversion to a lower-energy excited state, the S₁(nπ*).

Isomerization: Rotation occurs around the central C=C bond in the S₁ state, proceeding through a twisted conical intersection where the molecule can efficiently return to the S₀ ground state.

Relaxation: From this twisted intermediate, the molecule can relax to the ground state of either the trans or cis isomer.

The reverse cis-trans isomerization can be induced by irradiation with light of a different wavelength, often blue light, or it can occur thermally. springernature.com This photochromic behavior allows for the reversible switching between two distinct chemical states with different spatial arrangements. springernature.com

Redox Potentials and Electron Transfer Processes in this compound Systems

Specific electrochemical data, such as the redox potentials for this compound, are not extensively documented in the available literature. However, its function as a vat dye provides qualitative insight into its redox behavior. The core principle of vat dyeing involves the reduction of the insoluble pigment to its soluble leuco-dianion form, followed by re-oxidation to the original pigment within the fabric fibers.

The reduction process can be represented as:

Pigment (insoluble) + 2e⁻ ⇌ Leuco form (soluble)

This reversible redox reaction is central to its application. The electron transfer process is typically facilitated by a chemical reducing agent. In the context of dye-sensitized systems, such as those involving semiconductors like TiO₂, electron transfer from the excited state of a dye to the semiconductor's conduction band is a well-established phenomenon. scilit.comelsevierpure.comosti.gov While specific studies on this compound in such systems are not available, the principles suggest that upon photoexcitation, it could potentially inject an electron into a suitable acceptor, initiating a charge-separated state. The feasibility of such a process would depend on the relative alignment of the dye's excited-state potential and the acceptor's energy levels.

Photo-Reactivity and Photodegradation Mechanisms

The primary photo-reactive process for this compound is the trans-cis isomerization discussed previously. springernature.com This photochromism is a reversible process that does not necessarily lead to the degradation of the molecule. The remarkable photostability of the related indigo (B80030) chromophore is attributed to efficient energy dissipation mechanisms that prevent photochemical degradation. ntu.ac.uk

However, under prolonged or high-intensity irradiation, particularly in the presence of oxygen or other reactive species, photodegradation can occur. The mechanisms for the photodegradation of dyes often involve the generation of reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, especially in the presence of photocatalysts like TiO₂. nih.govnanochemres.orgmdpi.com

A general, non-specific pathway for the photodegradation of a complex dye molecule like this compound would likely involve:

Photoexcitation: The dye absorbs light, reaching an excited state.

Energy/Electron Transfer: The excited dye can transfer energy to molecular oxygen to form singlet oxygen, or it can participate in electron transfer reactions to form superoxide (B77818) radicals.

Radical Attack: Highly reactive species like hydroxyl radicals (•OH) can attack the aromatic rings or the heterocyclic portions of the dye molecule.

Chromophore Cleavage: These attacks lead to the cleavage of the chromophore, resulting in the loss of color (decolorization).

Mineralization: Subsequent reactions can break down the initial degradation products into smaller molecules, and eventually into carbon dioxide, water, and inorganic ions. mdpi.com

Specific degradation products for this compound have not been identified in the reviewed literature. Studies on the parent compound, indigo, have shown that degradation can proceed through the formation of isatin (B1672199) and ultimately anthranilic acid. researchgate.net Similar cleavage of the central double bond and breakdown of the benzothiophenone units would be expected for this compound.

Biological and Biomedical Research Applications of Oralith Brilliant Pink R

Advanced Staining Methodologies in Cellular and Tissue Biology

Despite the implied potential of a brilliantly colored compound for staining, a thorough search of scientific databases and journals did not yield any specific research on the application of Oralith Brilliant Pink R in advanced staining methodologies for cellular and tissue biology.

Optimization of Staining Protocols for Enhanced Contrast and Specificity in Histology

There is no available research literature that describes the optimization of staining protocols using this compound for histological applications. Consequently, no data exists on its ability to provide enhanced contrast or specificity in the visualization of tissue structures.

Molecular Basis of Dye-Target Interactions with Biological Macromolecules and Cellular Structures

No studies were found that investigate the molecular interactions between this compound and biological macromolecules such as proteins, nucleic acids, or lipids, nor its interaction with specific cellular structures. The fundamental basis of how this dye might bind to biological targets remains unelucidated.

Pharmacological Activity Investigations

The pharmacological properties of this compound have not been a subject of investigation in published scientific research.

In Vitro and In Vivo Assessment of Antibacterial Efficacy

A comprehensive literature search found no evidence of in vitro or in vivo studies assessing the antibacterial efficacy of this compound against any bacterial species.

Anti-inflammatory Response Modulation Studies

There are no published research findings on the potential for this compound to modulate anti-inflammatory responses.

Exploration of Antineoplastic Properties and Cancer Research Relevance

The potential antineoplastic properties of this compound have not been explored in any published cancer research. There is no data available regarding its efficacy or mechanism of action in this area.

Research on "this compound" as a Biological Probe in Proteomics and Metabolism Remains Undocumented in Publicly Available Literature

Extensive searches for the application of the chemical compound "this compound" in biological and biomedical research, specifically concerning its role as a biological probe in proteomic and metabolic studies, have yielded no specific findings. The compound, identified by CAS number 2379-74-0, is predominantly documented as a thioindigo-based vat dye with primary applications in the textile and polymer industries.

While some chemical suppliers list "this compound," also known as Vat Red 1 or Pigment Red 181, as a "useful research chemical" or a "biochemical for proteomics research," there is a conspicuous absence of published studies, research articles, or data detailing its use in these specialized fields. The available literature focuses exclusively on its properties as a colorant for materials such as cotton, silk, wool, and polystyrene, as well as its use in printing inks and cosmetics. guidechem.com

The compound is characterized as a brilliant pink powder, insoluble in water, and valued for its colorfastness. guidechem.com Its chemical formula is cited as C18H10Cl2O2S2 in several sources. cymitquimica.comscbt.com Despite its availability from various chemical suppliers for research purposes, there is no indication in the public domain that it has been successfully employed as a biological probe.

Biological probes are essential tools in proteomics and metabolic research, often utilizing fluorescence to detect, quantify, and visualize specific proteins, metabolites, or cellular processes. These probes are typically engineered with specific reactive groups and spectroscopic properties suitable for biological environments. While rhodamine derivatives, a common class of fluorescent dyes, are extensively used for such applications, no established connection or similar application could be found for "this compound."

Computational Chemistry and Theoretical Modeling of Oralith Brilliant Pink R

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the Oralith Brilliant Pink R molecule. These calculations provide a foundational understanding of its chemical behavior.

Research on the crystal structure of 4,4′-dimethyl-6,6′-dichlorothioindigo (Pigment Red 181) has identified at least two polymorphic forms, a red polymorph (space group P1) and a black polymorph (space group P21/c). researchgate.net In both forms, the spatial arrangement and packing of the molecules are dictated by π-stacking and various noncovalent interactions within the layers. researchgate.net

Computational studies on the parent thioindigo (B1682309) class of molecules frequently employ Density Functional Theory (DFT) and Molecular Orbital (MO) theory to investigate their structure. nih.govnih.gov Such studies have revealed that the thioindigo molecule can distort from a perfectly planar structure, a conformational change that is consistent with alterations in its color. nih.govnih.govresearchgate.net This theoretical distortion is a key aspect of its geometric structure. While specific DFT calculations on the isolated this compound molecule are not extensively detailed in public literature, the methods applied to its parent thioindigo structure are directly applicable. The Kohn-Sham approach within DFT, for instance, replaces the complex many-electron problem with a system of non-interacting electrons in an effective field, allowing for the calculation of the true electron density and energy of the system. medium.com

Table 1: Calculated and Predicted Physicochemical Properties of this compound

| Property | Value (Predicted/Calculated) | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₀Cl₂O₂S₂ | worlddyevariety.comdyestuffintermediates.com |

| Molecular Weight | 393.31 g/mol | worlddyevariety.comdyestuffintermediates.com |

| Boiling Point | 529.1 ± 50.0 °C (Predicted) | chemicalbook.com |

| Density | 1.583 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

Spectroscopic Property Prediction and Validation Against Experimental Data

A primary application of theoretical modeling for dyes is the prediction of their spectroscopic properties, which are directly related to their color. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies that correspond to the absorption of light in the UV-visible spectrum. nih.govarxiv.orgaps.org

Experimental analysis of this compound confirms its maximum absorption wavelength (λmax) to be in the range of 542–546 nm when measured in 1-chloronaphthalene. tcichemicals.com This absorption in the green-yellow region of the visible spectrum is what gives the compound its characteristic brilliant pink-red color. The interaction with light is facilitated by the extensive system of conjugated double bonds in its thioindigo backbone, which allows for electronic transitions.

Computational studies on the broader thioindigo family have demonstrated the power of TD-DFT in accurately modeling these properties. For example, a computational study of a thioindigo-sepiolite clay complex using DFT showed "excellent agreement" between the calculated UV/Vis spectrum and experimental results, thereby validating the computational methodology for this class of dyes. nih.govresearchgate.net Further experimental investigation of a Pigment Red 181 polymorph determined its bandgap to be approximately 2.08 eV at room temperature, a value that can be correlated with its observed color and can be a target for theoretical prediction. researchgate.net While specific TD-DFT calculations benchmarking various functionals for this compound are not widely published, the established success in related systems confirms the utility of these methods for predicting its spectroscopic behavior and validating the results against known experimental data. wakayama-u.ac.jp

Table 2: Experimental Spectroscopic Data for this compound

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| λmax | 542 - 546 nm | In 1-chloronaphthalene | tcichemicals.com |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Such a simulation could elucidate:

Conformational Landscapes: How the molecule flexes and what are its preferred shapes (conformations) in solution.

Solvation Shells: How solvent molecules arrange themselves around the dye, which is key to understanding solubility.

Hydrogen Bonding: The potential for hydrogen bonds between the dye and protic solvents, though the structure of this compound suggests these would be limited.

Aggregation: The tendency of dye molecules to clump together in a given solvent.

These simulations are computationally intensive but offer a dynamic picture that complements the static information from quantum chemical calculations.

Theoretical Studies of Reactivity and Reaction Mechanisms

Experimental studies show that this compound can undergo several types of chemical reactions, including oxidation and reduction. evitachem.com For instance, under strong oxidizing conditions, it can be oxidized, while treatment with a reducing agent like sodium hydrosulfite can convert it to a colorless "leuco" form.

Theoretical chemistry provides the tools to investigate the mechanisms of these reactions at a molecular level. Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway from reactants to products, including the high-energy transition state.

A theoretical study of the reactivity of this compound could involve:

Mapping the Potential Energy Surface: Calculating the energy of the molecular system as the reactants evolve into products.

Locating Transition States: Identifying the structure and energy of the transition state, which determines the activation energy and thus the rate of the reaction.

Analyzing Molecular Orbitals: Investigating how the frontier molecular orbitals (HOMO and LUMO) are involved in the electron transfer processes of oxidation and reduction.

Modeling Reaction Intermediates: Characterizing any intermediate species that may be formed during the reaction.

While these reactions are known experimentally, detailed computational studies on their mechanisms for this compound have not been published. However, the theoretical framework for performing such investigations is well-established and could provide a deeper understanding of the dye's chemical stability and transformations. evitachem.com

Structure-Activity Relationship Modeling and Prediction of Novel Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its properties or activities.

For Pigment Red 181, QSAR models have been used in a regulatory context to assess its environmental fate. A screening assessment by the Canadian government used modeling to evaluate its potential for bioaccumulation. canada.ca The results indicated that although the substance may persist in the environment, it is not expected to accumulate in organisms. canada.cacanada.ca The modeling also suggested that biotransformation has little effect on its bioaccumulation potential. canada.ca It is important to note, however, that pigments and dyes are often considered difficult to model accurately using conventional QSARs. canada.ca

The principles of SAR can also be applied to predict the properties of novel derivatives of this compound. The core structure, 6,6′-dichloro-4,4′-dimethylthioindigo, offers several positions where the substituent groups could be modified. researchgate.net Theoretical modeling could predict how changes to this structure would affect key properties:

Color: Modifying electron-donating or electron-withdrawing groups on the aromatic rings would alter the energy of the molecular orbitals, leading to a predictable shift in the absorption spectrum and thus a change in color.

Solubility: Adding polar or non-polar functional groups would change the molecule's interaction with different solvents.

Stability: Altering the electronic structure could impact the molecule's resistance to light-induced degradation or chemical attack.

By systematically modeling these hypothetical derivatives, researchers can guide synthetic efforts toward creating new pigments with tailored properties without the need for extensive trial-and-error experimentation.

Analytical Method Development and Quality Assurance in Oralith Brilliant Pink R Research

Development and Validation of Analytical Methods for Research-Grade Purity Determination

The determination of research-grade purity for Oralith Brilliant Pink R necessitates the development and validation of sensitive and specific analytical methods. Given its classification as a thioindigo (B1682309) dye, analytical approaches often draw from methodologies established for this class of compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Photo-Diode Array (PDA) detection are powerful techniques for separating and quantifying the primary pigment from related substances and degradation products. fda.govchukan.co.jp

A significant challenge in the analysis of this compound is its limited solubility in many common laboratory solvents. fda.gov While it is largely insoluble in water and ethanol (B145695), it exhibits some solubility in solvents like xylene, tetralin, and tetrahydrofuran (B95107) (THF), which can be utilized for extraction and sample preparation. fda.govartiscreation.com The development of an analytical method would therefore involve careful selection of a suitable solvent system for the mobile phase in liquid chromatography. For instance, a reverse-phase HPLC method might employ a gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. fda.gov The validation of such a method is crucial and involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. gavinpublishers.comnih.gov

UV-visible spectrophotometry is another valuable technique for purity assessment, based on the compound's characteristic light absorption in the visible spectrum. this compound exhibits a maximum absorption wavelength (λmax) between 542.0 and 546.0 nm in 1-chloronaphthalene. amazonaws.com While UV-visible spectrophotometry can provide a rapid estimation of purity, it is less specific than chromatographic methods and may not distinguish the main component from structurally similar impurities. researchgate.net

For a comprehensive characterization, a combination of analytical techniques is often employed. The table below outlines potential analytical methods and their specific purposes in the purity determination of research-grade this compound.

| Analytical Technique | Purpose in Purity Determination | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main pigment and organic impurities. | Method validation (linearity, accuracy, precision), selection of appropriate column and mobile phase. chukan.co.jpnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation for complex impurity profiles. | Enhanced sensitivity and faster analysis times compared to HPLC. fda.gov |

| UV-Visible Spectrophotometry | Rapid purity estimation based on light absorbance. | Less specific than chromatography; λmax at 542-546 nm in 1-chloronaphthalene. amazonaws.com |

| Mass Spectrometry (MS) | Identification of impurities and confirmation of molecular weight. | Can be coupled with HPLC (LC-MS) for enhanced analytical power. bf3r.de |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its impurities. | Provides detailed information about the molecular structure. |

| Elemental Analysis | Determination of the elemental composition (C, H, N, S, Cl). | Verifies the empirical formula of the synthesized compound. hpst.cz |

Implementation of Quality Control Strategies for Research Materials and Intermediates

Effective quality control (QC) is essential throughout the research and production process of this compound to ensure the final product meets the required specifications. This involves the analysis of starting materials, intermediates, and the final purified compound. The synthesis of this compound involves the condensation of 6-chloro-4-methyl-3-oxobenzo[b]thiophene-2(3H)-ylidene with 6-chloro-4-methylbenzo[b]thiophen-3(2H)-one. amazonaws.com

QC strategies for the starting materials would involve identity testing and purity assessment to prevent the introduction of unwanted impurities at the outset. During the synthesis, in-process controls can be used to monitor the reaction's progress and the formation of intermediates. Techniques like Thin-Layer Chromatography (TLC) can provide a quick and simple way to track the consumption of reactants and the appearance of the product.

For the final research-grade material, a comprehensive set of QC tests should be performed. This typically includes:

Appearance: Visual inspection of the physical state and color.

Identity: Confirmation of the chemical structure using techniques like FTIR or NMR.

Purity: Quantification of the main component and impurities using a validated HPLC or UPLC method. fda.govchukan.co.jp

Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process, often using Gas Chromatography (GC).

Heavy Metals: Testing for the presence of heavy metals, which can be critical depending on the intended research application. researchgate.net

The following table summarizes key quality control checks for this compound research materials.

| QC Parameter | Analytical Method(s) | Acceptance Criteria (Example) |

| Appearance | Visual Inspection | Orange to red powder or crystal. amazonaws.com |

| Identity | FTIR, NMR | Spectrum conforms to the reference standard. |

| Purity (by HPLC) | HPLC-UV/PDA | ≥ 95% |

| Specific Impurities | HPLC-UV/PDA | Individual impurities ≤ 0.5% |

| Residual Solvents | Headspace GC-MS | Conforms to ICH guidelines. |

| Heavy Metals | ICP-MS or AAS | Within specified limits (e.g., < 10 ppm). researchgate.net |

Establishment of Reference Standards for Inter-Laboratory Comparability and Regulatory Compliance

The establishment of a well-characterized reference standard is a cornerstone of quality assurance, enabling accurate and consistent results across different laboratories and ensuring regulatory compliance. hpst.czsynzeal.com A primary reference standard for this compound would be a batch of the compound that has been highly purified and extensively characterized.

The characterization of a primary reference standard involves a battery of analytical tests to confirm its identity, purity, and other relevant properties. These tests would include those mentioned previously, such as HPLC for purity, MS for molecular weight confirmation, NMR for structural elucidation, and elemental analysis for empirical formula verification. The purity of the reference standard should be determined by a mass balance approach, accounting for organic impurities, water content (by Karl Fischer titration), residual solvents, and non-volatile residues.

Once established, this primary reference standard can be used to qualify secondary reference standards, which are then used for routine quality control testing. The use of a common reference standard is critical for inter-laboratory comparability, ensuring that results from different research groups or testing facilities are consistent and can be reliably compared.

For regulatory purposes, such as the use of D&C Red No. 30 in pharmaceuticals and cosmetics, regulatory bodies like the U.S. Food and Drug Administration (FDA) require batch certification for color additives. fda.gov This process involves the submission of samples from each batch to the FDA for analysis to ensure they meet the established specifications for identity and purity before they can be used in marketed products. fda.govgovinfo.gov This underscores the importance of having robust analytical methods and well-characterized reference standards.

The table below outlines the key steps in establishing and utilizing a reference standard for this compound.

| Step | Description | Analytical Techniques Involved |

| 1. Preparation of Primary Standard | Synthesis and extensive purification of a single batch of this compound. | Column chromatography, recrystallization. |

| 2. Comprehensive Characterization | Thorough analysis to confirm identity, purity, and other properties. | HPLC, LC-MS, NMR, FTIR, Elemental Analysis, Karl Fischer Titration. |

| 3. Assignment of Purity Value | Determination of the purity value based on the combination of analytical results. | Mass balance calculation. |

| 4. Qualification of Secondary Standards | Comparison of in-house working standards against the primary reference standard. | HPLC, UV-visible spectrophotometry. |

| 5. Ongoing Stability Testing | Periodic re-testing of the reference standard to ensure its stability over time. | HPLC. |

Future Research Trajectories and Interdisciplinary Outlooks for Oralith Brilliant Pink R

Advanced Materials Integration and Hybrid Systems Research

The unique molecular structure and inherent stability of Oralith Brilliant Pink R make it a compelling candidate for integration into advanced materials and hybrid systems. Future research is anticipated to move beyond its traditional role as a simple colorant and explore its functional properties when incorporated into various matrices.

Potential Research Directions:

Polymer Composites: Investigating the incorporation of this compound into polymer matrices could lead to the development of materials with both aesthetic appeal and enhanced functional properties. Research could focus on how the dye influences the mechanical, thermal, and optical properties of the resulting composites.

Functional Coatings: The development of coatings containing this compound could offer more than just color. Research may explore its potential to create surfaces with specific light-absorbing or light-emitting properties, which could be valuable for applications in smart packaging or decorative coatings with interactive features.

Hybrid Pigments: Creating hybrid pigments by combining this compound with inorganic nanoparticles could yield materials with novel optical effects and improved durability. For instance, combining the dye with silica (B1680970) or titania nanoparticles could enhance its UV resistance and create unique coloristic properties.

Table 1: Potential Hybrid Systems with this compound

| Hybrid System Component | Potential Application | Research Focus |

| Polymer Matrix (e.g., PMMA, Polycarbonate) | High-performance colored plastics | Mechanical and optical property enhancement |

| Inorganic Nanoparticles (e.g., SiO2, TiO2) | Advanced coatings, UV-resistant pigments | Enhanced durability and novel optical effects |

| Conductive Polymers | Electrochromic materials | Tunable light absorption |

Sustainable Synthesis and Green Chemistry Principles in Compound Development

The conventional synthesis of vat dyes, including this compound, often involves multi-step processes and the use of hazardous chemicals. fibre2fashion.com A significant and pressing area for future research is the development of more sustainable and environmentally friendly methods for its production and application.

Current Synthesis Overview:

The traditional manufacturing process for Vat Red 1 involves the use of raw materials like o-toluidine (B26562) and employs harsh reagents such as sulfur monochloride and aluminum trichloride. guidechem.com The process also generates significant chemical waste, highlighting the need for greener alternatives.

Future Green Chemistry Approaches:

Biocatalysis: Exploring enzymatic pathways for key steps in the synthesis of the thioindigo (B1682309) core could significantly reduce the reliance on toxic catalysts and harsh reaction conditions.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the synthesis process.

Greener Dyeing Processes: A promising area of research involves the use of natural reducing agents to replace the conventional sodium hydrosulfite in the vat dyeing process. researchgate.netwikipedia.org Studies have shown that natural extracts can exhibit comparable reduction potential, paving the way for more eco-friendly textile dyeing. researchgate.net

Table 2: Comparison of Conventional and Potential Green Synthesis/Application Methods

| Process Step | Conventional Method | Potential Green Alternative |

| Synthesis | Use of hazardous reagents (e.g., sulfur monochloride) | Biocatalytic routes, use of greener solvents |

| Dyeing (Reduction) | Sodium hydrosulfite | Natural reducing agents (e.g., plant extracts) |

| Waste | Generation of hazardous chemical waste | Reduced waste, biodegradable byproducts |

Exploration in Optoelectronics and Advanced Sensing Applications

The conjugated molecular structure of thioindigo dyes, such as this compound, suggests potential for applications in optoelectronics and sensing. These molecules can interact with light in ways that could be harnessed for technological applications beyond simple coloration.

Potential Research Areas:

Organic Semiconductors: The electronic properties of this compound could be investigated for its potential as an organic semiconductor. Modifications to its molecular structure could be explored to tune its charge transport properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Photosensitizers: The ability of the dye to absorb light in the visible spectrum could be leveraged in photosensitization applications. This could include its use in photodynamic therapy or as a component in light-harvesting systems.

Chemical Sensors: Research could focus on developing sensors where the optical properties of this compound change in the presence of specific analytes. This could involve creating thin films or nanoparticles of the dye that exhibit a colorimetric or fluorescent response to target molecules.

Interdisciplinary Collaborations in Health and Environmental Sciences Research

The properties of this compound open up avenues for collaborative research in both health and environmental sciences. Its low toxicity profile and use as a biological stain provide a foundation for further exploration in biomedical applications. chemimpex.com

Health Sciences:

Bioimaging: As a known biological staining agent, further research could optimize its use in advanced microscopy and bioimaging techniques. chemimpex.com Its fluorescence properties, if any, could be characterized and exploited for specific cellular imaging applications.

Biomaterials: The integration of this compound into biocompatible polymers could be explored for the development of colored biomaterials for medical devices or tissue engineering scaffolds, where visual identification is beneficial.

Environmental Sciences:

Environmental Monitoring: The development of sensors based on this compound could be applied to the detection of environmental pollutants.

Wastewater Treatment: Research into more effective methods for removing vat dyes from industrial wastewater is crucial. This could involve the development of novel adsorbents or advanced oxidation processes tailored to the degradation of this compound. The study of its environmental fate and degradation pathways is another important research direction.

Table 3: Interdisciplinary Research Opportunities

| Field | Research Area | Potential Outcome |

| Health Sciences | Advanced Bioimaging | Improved cellular and tissue visualization |

| Colored Biomaterials | Medical devices with enhanced visibility | |

| Environmental Sciences | Pollutant Sensing | Rapid and selective environmental monitoring |

| Wastewater Remediation | More efficient and sustainable treatment of textile effluent |

Q & A

Q. What are the primary methods for synthesizing Oralith Brilliant Pink R (BP) nanoparticles, and how do structural properties influence their stability in aqueous colloids?